2-Cyclopenten-1-OL

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2499. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

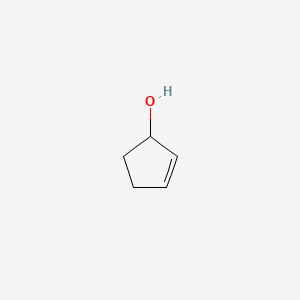

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclopent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1,3,5-6H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBABBDEUFNFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883962 | |

| Record name | 2-Cyclopenten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3212-60-0 | |

| Record name | 2-Cyclopenten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3212-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopentene-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003212600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CYCLOPENTEN-1-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclopenten-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclopenten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopent-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOPENTENE-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E43R2P5FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Cyclopenten-1-OL chemical properties and structure

An In-depth Technical Guide to 2-Cyclopenten-1-ol: Chemical Properties, Structure, and Applications

Introduction

This compound is a cyclic organic compound that holds significance as a versatile building block in organic synthesis.[1] Its structure, featuring a five-membered ring containing both a hydroxyl group and a carbon-carbon double bond, allows for a variety of chemical transformations.[1] This makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and biological significance of this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Identifiers

This compound is an alcohol with a five-membered carbon ring.[1] The presence of the hydroxyl group and the double bond makes it a reactive intermediate for various chemical reactions, such as oxidation, substitution, and dehydration.[1] The compound is chiral, existing as (R) and (S) enantiomers.

A summary of its key identifiers is presented in Table 1.

Table 1. Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | cyclopent-2-en-1-ol[2] |

| Synonyms | 1-Cyclopenten-3-ol, 2-Cyclopentenol, 3-Hydroxycyclopentene[1][3] |

| Molecular Formula | C₅H₈O[1][2][3] |

| CAS Number | 3212-60-0[1][2] |

| SMILES | C1CC(C=C1)O[2] (for the racemic mixture) |

| InChI | InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1,3,5-6H,2,4H2[1][2] |

| InChIKey | PSBABBDEUFNFKJ-UHFFFAOYSA-N[1][2] (for the racemic mixture) |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a distinct odor.[1] Its physical properties are influenced by its cyclic structure and the presence of the hydroxyl group, which allows for hydrogen bonding.[1] Key quantitative properties are detailed in Table 2.

Table 2. Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 84.12 g/mol [2][4] |

| Density | 0.9815 g/cm³ at 20 °C[5] |

| Boiling Point | 140 °C[5] |

| Melting Point | -57.55 °C[5] |

| Flash Point | 42.0 °C[5] |

| Refractive Index | 1.526[5] |

| Topological Polar Surface Area | 20.2 Ų[2][4] |

Reactivity and Synthesis

The chemical reactivity of this compound is dominated by the alcohol and alkene functional groups. It can undergo oxidation to form the corresponding ketone, 2-cyclopenten-1-one (B42074), a key intermediate in many synthetic pathways.[6] It can also participate in dehydration and substitution reactions.[1]

Experimental Protocol: Synthesis of 2-Cyclopentenone via Dehydration

A common and important reaction involving a related precursor is the acid-catalyzed dehydration of cyclopentenediols to produce 2-cyclopentenone. This protocol illustrates a fundamental transformation relevant to the chemistry of cyclopentene (B43876) derivatives.[7]

Objective: To synthesize 2-cyclopentenone from a mixture of cyclopentenediols via acid-catalyzed dehydration and vacuum distillation.

Materials:

-

Mixture of cyclopentenediols (100 g, 1.0 mole)[7]

-

p-toluenesulfonic acid monohydrate (1-2 g)[7]

-

Methylene (B1212753) chloride (150 ml)[7]

-

Anhydrous sodium sulfate[7]

-

Carborundum boiling chips[7]

Equipment:

-

250-ml round-bottomed flask[7]

-

Short path vacuum distillation head[7]

-

Condenser and 250-ml receiving flask[7]

-

Vigreux column[7]

-

Ice bath[7]

-

Oil bath or heating mantle[7]

Procedure:

-

Place 100 g of the cyclopentenediol mixture and a few boiling chips into the 250-ml round-bottomed flask.[7]

-

Assemble the short path distillation apparatus, cooling the receiving flask in an ice bath.[7]

-

Heat the mixture to 50–55 °C. Briefly open the flask to add 1-2 g of p-toluenesulfonic acid monohydrate.[7]

-

Immediately close the system and reduce the pressure to 10–15 mm Hg.[7]

-

Continue heating carefully. A mixture of 2-cyclopentenone and water will begin to distill, with the head temperature maintained between 45°C and 60°C.[7] The flask temperature may be gradually increased to 150°C to maintain a steady distillation rate.[7]

-

Continue the distillation until about 10% of the original material remains in the flask (typically 30-60 minutes).[7]

-

Dissolve the distillate in 150 ml of methylene chloride and dry the solution over anhydrous sodium sulfate.[7]

-

Carefully remove the methylene chloride by distillation through a Vigreux column.[7]

-

Purify the residue by distillation to collect pure 2-cyclopentenone (b.p. 151–154 °C). The expected yield is 44–49 g (53–60%).[7]

Biological Significance and Applications

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly 2-cyclopentenones, are of significant interest to drug development professionals. The α,β-unsaturated carbonyl group in the cyclopentenone ring is a key structural motif responsible for a range of biological activities.[8]

Derivatives of 2-cyclopentenone are valuable precursors for antiviral and antitumor drugs.[8] They have also been identified as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which imparts anti-inflammatory, anti-proliferative, immunosuppressive, and antiviral activity.[8] Furthermore, 2-cyclopenten-1-one has been shown to induce the production of heat shock protein 70 (HSP70), which plays a cytoprotective role in various human diseases.[9]

Caption: Logical workflow from this compound to its key biological activities.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[4] It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat.[10] Handling should be performed in a well-ventilated area, and the substance should be kept away from heat, sparks, and open flames.[10]

Conclusion

This compound is a foundational cyclic alcohol with well-defined chemical and physical properties. Its true value for researchers and drug development professionals lies in its role as a versatile synthetic intermediate. The oxidation of this compound to 2-cyclopentenone opens a gateway to a class of compounds with significant biological activities, including anti-inflammatory and antiviral properties, largely through the modulation of pathways like NF-κB and the induction of cytoprotective proteins. A thorough understanding of its structure, reactivity, and safety is essential for its effective application in the synthesis of novel therapeutic agents.

References

- 1. CAS 3212-60-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 2-Cyclopentene-1-ol | C5H8O | CID 220164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:6426-28-4 | Chemsrc [chemsrc.com]

- 4. This compound, (S)- | C5H8O | CID 11789128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. isca.me [isca.me]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

2-Cyclopenten-1-OL molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a detailed synthetic protocol for 2-Cyclopenten-1-ol, a valuable building block in organic synthesis and drug development.

Core Compound Data

This compound is a cyclic alcohol with the molecular formula C₅H₈O.[1][2][3][4] It is a key intermediate in the synthesis of various complex organic molecules.

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol [2][3] |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 3212-60-0 |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding α,β-unsaturated ketone, 2-cyclopenten-1-one (B42074), using a mild reducing agent such as sodium borohydride (B1222165). This selective reduction of the carbonyl group preserves the carbon-carbon double bond.

Experimental Protocol: Reduction of 2-Cyclopenten-1-one

This protocol details the laboratory procedure for the synthesis of this compound via the reduction of 2-cyclopenten-1-one with sodium borohydride in a methanol (B129727) solvent.

Materials:

-

2-Cyclopenten-1-one

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclopenten-1-one in methanol. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: While stirring, slowly and portion-wise add sodium borohydride to the cooled solution. The addition should be controlled to manage the exothermic reaction and gas evolution.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0 °C for a specified time, typically ranging from 30 minutes to a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, cautiously add 1 M hydrochloric acid dropwise to neutralize the excess sodium borohydride and decompose the borate (B1201080) ester complex. This should be done in the ice bath as the quenching process can be exothermic.

-

Work-up and Extraction: Add deionized water to the reaction mixture. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as dichloromethane or diethyl ether.[5][6]

-

Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[5][6] Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation or column chromatography to obtain high-purity this compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. scielo.br [scielo.br]

- 2. scribd.com [scribd.com]

- 3. This compound, (S)- | C5H8O | CID 11789128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Cyclopentene-1-ol | C5H8O | CID 220164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Solved NaBH4(Sodium Borohydride) Reduction of Ketone | Chegg.com [chegg.com]

Spectroscopic Profile of 2-Cyclopenten-1-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclopenten-1-ol, a valuable chiral building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the 1H and 13C NMR data for this compound.

1H NMR Data

Obtaining a definitive, experimentally verified 1H NMR spectrum for this compound from public databases is challenging. Therefore, the following data is based on predictive models and typical values for similar structural motifs. The proton assignments are as follows:

-

H1: Proton on the carbon bearing the hydroxyl group (C1)

-

H2 & H3: Olefinic protons on C2 and C3

-

H4 & H4': Methylene protons on C4

-

H5 & H5': Methylene protons on C5

-

-OH: Hydroxyl proton

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H2/H3 | 5.8 - 6.0 | m | - |

| H1 | ~4.8 | m | - |

| H4/H4' | 2.2 - 2.4 | m | - |

| H5/H5' | 1.6 - 1.8 | m | - |

| -OH | Variable | br s | - |

Note: Predicted data should be used as an estimation and may differ from experimental values.

13C NMR Data

The 13C NMR spectrum of this compound has been reported and the chemical shifts are provided below[1].

| Carbon | Chemical Shift (ppm) |

| C2/C3 | ~135 |

| C1 | ~75 |

| C4/C5 | 30 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of an alcohol and an alkene functional group.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm-1) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200 - 3600 (broad) |

| C-H (sp2) | Stretching | 3000 - 3100 |

| C-H (sp3) | Stretching | 2850 - 3000 |

| C=C (Alkene) | Stretching | 1640 - 1680 |

| C-O (Alcohol) | Stretching | 1050 - 1260 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 84.12 g/mol ), the mass spectrum is expected to show a molecular ion peak (M+) at m/z = 84. The fragmentation pattern for cyclic alcohols can be complex, but key fragmentation pathways often involve the loss of water (H₂O), alkyl radicals, or ring opening.

Predicted Fragmentation Pattern:

| m/z | Possible Fragment | Notes |

| 84 | [C₅H₈O]+• | Molecular Ion (M+) |

| 66 | [C₅H₆]+• | Loss of H₂O (M - 18) |

| 55 | [C₄H₇]+ | Loss of CHO |

| 41 | [C₃H₅]+ | Allyl cation |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay are typically required compared to 1H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean salt plates or empty ATR crystal. Then, record the sample spectrum. The instrument scans the sample with infrared radiation over the range of approximately 4000 to 400 cm-1.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm-1).

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound.

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

Caption: A diagram showing the predicted fragmentation of this compound in a mass spectrometer.

References

A Technical Guide to the Physical Properties of 2-Cyclopenten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 2-Cyclopenten-1-ol, a cyclic alcohol of interest in various research and development applications. The information presented herein is intended to support laboratory work and process development by providing accurate data on its boiling point and density, alongside established experimental protocols for their determination.

Physical Properties of this compound

The physical characteristics of a compound are critical for its handling, purification, and use in chemical synthesis. The boiling point and density are fundamental properties that inform distillation procedures, reaction setup, and solvent selection.

Data Summary

The table below summarizes the reported values for the boiling point and density of this compound. It is important to note the variations in reported values, which can arise from differences in experimental conditions and measurement precision.

| Physical Property | Value | Conditions |

| Boiling Point | 140 °C[1] | at 760 mmHg |

| 144.8 °C | at 760 mmHg | |

| Density | 0.9815 g/cm³[1] | at 20 °C |

| 1.092 g/cm³ | Not Specified |

Experimental Protocols

Accurate determination of physical properties is paramount for reproducible scientific research. The following sections detail standard methodologies for measuring the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point

The capillary method, utilizing either a Thiele tube or an aluminum block apparatus, is a common and reliable technique for determining the boiling point of a small quantity of a liquid.[1][2]

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3][4][5] In the capillary method, this is observed as the point where a continuous stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid, and upon slight cooling, the liquid is drawn back into the capillary.[2][3][4][5]

Apparatus:

-

Thiele tube or aluminum block heating apparatus

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamp

Procedure (Thiele Tube Method):

-

A small amount of this compound is placed in the fusion tube.[1]

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.[1][2]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[1]

-

The assembly is clamped and immersed in the oil of a Thiele tube.

-

The side arm of the Thiele tube is gently and uniformly heated.[2]

-

Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary is noted.[1][4]

-

The heat is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature recorded the moment the bubbling stops and the liquid just begins to enter the capillary tube.[2][3]

Determination of Density

Several methods are available for determining the density of a liquid, each with its own level of precision and sample volume requirement. Common methods include pycnometry, hydrometry, and the use of oscillating U-tube density meters.[6][7]

Principle: Density is defined as the mass of a substance per unit volume. Experimental methods, therefore, involve the precise measurement of both the mass and volume of a sample.

Apparatus (Pycnometry Method):

-

Pycnometer (a glass flask with a precise, known volume)

-

Analytical balance

-

Thermostatic bath

Procedure (Pycnometry Method):

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a thermostatic bath to bring the liquid to the desired temperature (e.g., 20 °C).

-

The volume is adjusted precisely to the calibration mark on the pycnometer. Any excess liquid is carefully removed.

-

The pycnometer is removed from the bath, wiped dry, and its total mass is accurately weighed.

-

The mass of the this compound sample is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Logical Relationship of Physical Properties

The following diagram illustrates the direct relationship between the chemical compound, this compound, and its fundamental physical properties discussed in this guide.

Caption: Relationship between this compound and its physical properties.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. Video: Boiling Points - Prep [jove.com]

- 6. Measuring density - NPL [npl.co.uk]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

Stereoisomers of 2-Cyclopenten-1-OL: An In-depth Technical Guide for Researchers

An In-depth Technical Guide on the (S)- and (R)-enantiomers of 2-Cyclopenten-1-ol for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical, physical, and biological properties of the (S)- and (R)-enantiomers of this compound. It details their synthesis, separation, and characterization, with a focus on their application as chiral building blocks in the development of pharmaceuticals, particularly prostaglandins (B1171923).

Physicochemical Properties

The enantiomers of this compound are chiral molecules with distinct optical activities. Their physical and chemical properties are summarized in the table below. While extensive data is available for the racemic mixture and the (S)-enantiomer, specific experimentally determined data for the (R)-enantiomer is less commonly reported.

| Property | Racemic (±)-2-Cyclopenten-1-ol | (S)-2-Cyclopenten-1-ol | (R)-2-Cyclopenten-1-ol |

| Molecular Formula | C₅H₈O | C₅H₈O | C₅H₈O |

| Molecular Weight | 84.12 g/mol | 84.12 g/mol | 84.12 g/mol |

| CAS Number | 3212-60-0[1] | 6426-28-4[2] | 109431-72-3[3] |

| Boiling Point | 144.8°C at 760 mmHg[4] | No specific data found | No specific data found |

| Density | 1.092 g/cm³[4] | No specific data found | No specific data found |

| Refractive Index (n20/D) | 1.4316 (estimate)[5] | No specific data found | No specific data found |

| Specific Rotation ([α]D) | 0° | -137.9° (enantiomerically pure) | Not experimentally determined in searched literature. Theoretically, it would be equal in magnitude and opposite in sign to the (S)-enantiomer. |

Synthesis of Enantiomerically Pure this compound

The enantioselective synthesis of (R)- and (S)-2-cyclopenten-1-ol is crucial for their use as chiral synthons. Key strategies include the asymmetric reduction of the prochiral precursor, 2-cyclopenten-1-one (B42074), and the kinetic resolution of racemic this compound.

Asymmetric Reduction of 2-Cyclopenten-1-one

This method involves the use of chiral reducing agents to stereoselectively reduce the ketone functionality of 2-cyclopenten-1-one to the corresponding alcohol.

Experimental Protocol: Asymmetric Reduction with a Chiral Oxazaborolidine Catalyst (CBS Reduction)

This protocol is a representative procedure for the enantioselective reduction of 2-cyclopenten-1-one.

-

Catalyst Preparation (in situ): In a flame-dried, nitrogen-purged flask, a solution of a chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) in anhydrous tetrahydrofuran (B95107) (THF) is treated with a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex) at 0 °C. The mixture is stirred for 30 minutes to generate the chiral oxazaborolidine catalyst in situ.

-

Reduction: The solution of the catalyst is cooled to -78 °C. A solution of 2-cyclopenten-1-one in anhydrous THF is added dropwise.

-

Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol, followed by saturated aqueous ammonium (B1175870) chloride.

-

Work-up and Purification: The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched this compound. The choice of the (R)- or (S)-enantiomer of the amino alcohol determines the stereochemical outcome of the reduction.[6]

Lipase-Catalyzed Kinetic Resolution of (±)-2-Cyclopenten-1-ol

This method utilizes the stereoselectivity of lipases to acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Protocol: Lipase-Catalyzed Acetylation

This protocol provides a general procedure for the kinetic resolution of racemic this compound.

-

Reaction Setup: To a solution of racemic this compound in an organic solvent (e.g., hexane (B92381) or tert-butyl methyl ether), a lipase (e.g., Candida antarctica lipase B, Novozym 435) and an acyl donor (e.g., vinyl acetate) are added.[7][8]

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., room temperature or 30 °C) and monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Work-up and Separation: The enzyme is removed by filtration. The solvent is evaporated, and the remaining mixture of the acylated enantiomer and the unreacted alcohol is separated by column chromatography.

-

Hydrolysis (optional): The separated ester can be hydrolyzed (e.g., using potassium carbonate in methanol) to obtain the other enantiomer of this compound.

Chiral Separation and Analysis

The enantiomeric purity of this compound is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chiral Gas Chromatography (GC)

Experimental Protocol: Chiral GC Analysis

This protocol outlines a general method for the chiral GC separation of this compound enantiomers.

-

Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) (e.g., Rt-βDEXse or CYCLOSIL-B), is used.[9][10]

-

Carrier Gas: Hydrogen or Helium.

-

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS) are used.

-

Temperature Program: A typical temperature program starts at a low temperature (e.g., 40-60 °C) and is slowly ramped (e.g., 1-2 °C/min) to a final temperature (e.g., 200 °C) to achieve optimal separation.[9][11]

-

Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane (B109758) or hexane) before injection.

Chiral High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general method for the chiral HPLC separation of this compound enantiomers.

-

Column: A chiral stationary phase (CSP) column is used. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective.[12][13]

-

Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve the best separation.[14][15][16]

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., around 210 nm) is commonly used.

-

Sample Preparation: The sample is dissolved in the mobile phase before injection.

Applications in Drug Development: Prostaglandin (B15479496) Synthesis

Chiral cyclopentenone derivatives, including the enantiomers of this compound, are key building blocks in the synthesis of prostaglandins and their analogues.[17] Prostaglandins are a class of lipid compounds with diverse physiological effects, and many are used as therapeutic agents.

Prostaglandin Biosynthesis Pathway

Prostaglandins are synthesized in the body from arachidonic acid through a series of enzymatic reactions. The core cyclopentane (B165970) ring is formed by the action of cyclooxygenase (COX) enzymes.

Role in the Synthesis of Prostaglandin Analogues

The enantiomers of this compound serve as versatile starting materials for the total synthesis of various prostaglandin analogues, including:

-

Misoprostol (B33685): A synthetic analogue of prostaglandin E1 used to prevent stomach ulcers and to induce labor.[4][18] Its synthesis often involves the conjugate addition of a side chain to a cyclopentenone derivative.[19][20][21][22]

-

Carboprost: A synthetic analogue of prostaglandin F2α used to control postpartum bleeding.[1][2][12] Its synthesis can start from a "Corey lactone," a key intermediate that can be derived from cyclopentane precursors.[5][18][23][24]

The general synthetic strategy involves the sequential addition of the two side chains to the chiral cyclopentane core, with precise stereochemical control.

Conclusion

The (S)- and (R)-enantiomers of this compound are valuable chiral building blocks in organic synthesis, with significant applications in the pharmaceutical industry. Their enantioselective synthesis and separation are critical for the development of stereochemically pure drugs, particularly prostaglandin analogues. This guide provides a foundational understanding of the properties, synthesis, and applications of these important stereoisomers to aid researchers in their drug discovery and development endeavors.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Carboprost | C21H36O5 | CID 5281075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-Methylcyclopent-2-en-1-ol | C6H10O | CID 11332420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemistry and synthetic development of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hplc.sk [hplc.sk]

- 11. researchgate.net [researchgate.net]

- 12. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. csfarmacie.cz [csfarmacie.cz]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Carboprost - Wikipedia [en.wikipedia.org]

- 19. Synthesis and gastrointestinal pharmacology of a 3E,5Z diene analogue of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Misoprostol, process for its preparation using an organometallic cuprate complex - Patent 0807634 [data.epo.org]

- 21. US10759734B2 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]

- 22. EP3652142B1 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]

- 23. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 24. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Five-Membered Ring: A Technical Guide to the Natural Occurrence and Derivatives of 2-Cyclopenten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Cyclopenten-1-ol and its naturally occurring derivatives, with a focus on their biosynthesis, biological activities, and the experimental methodologies used for their study. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound and its Derivatives

This compound and, more prominently, its oxidized counterpart, the cyclopentenone core, are structural motifs found in a diverse array of natural products across various biological kingdoms. These compounds are key players in a range of biological processes, from plant defense to mammalian inflammatory responses.

Plant Kingdom

In plants, the cyclopentenone structure is famously represented by the jasmonates , a class of lipid-derived hormones that regulate a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stress.[1][2] The primary bioactive form, jasmonic acid (JA), and its methyl ester, methyl jasmonate (MeJA), are synthesized from α-linolenic acid.[1] The highest concentrations of jasmonates are typically found in actively growing tissues and reproductive organs.[3]

Another significant group of plant-derived cyclopentenones are the phytoprostanes , which are formed non-enzymatically from the peroxidation of α-linolenic acid. These compounds are considered markers of oxidative stress in plants.

Fungal Kingdom

Fungi, particularly endophytic species, are a rich source of diverse cyclopentenone derivatives. These compounds often arise from polyketide biosynthetic pathways and exhibit a wide range of biological activities. For instance, new cyclopentenone derivatives have been isolated from endophytic Streptomyces species found in mangrove plants.[4] Other fungal metabolites incorporating the cyclopentenone scaffold include terrein, cyclohelminthols, and palmaenones.[5]

Other Natural Sources

The 2-cyclopentenone moiety is also a subunit in complex molecules from other natural sources. For example, the prostaglandins (B1171923) of the A and J series in mammals are cyclopentenone-containing lipids that are crucial mediators of inflammation and cellular signaling.[6]

Quantitative Data on Natural Occurrence

The concentration of this compound derivatives in natural sources can vary significantly depending on the organism, tissue type, developmental stage, and environmental conditions.

| Compound Class | Organism/Source | Tissue/Condition | Concentration Range | Reference(s) |

| Jasmonates (JA & MeJA) | Various Plants | Flowers, developing seeds, wounded leaves | Nanomolar to micromolar | [3] |

| Phytoprostanes | Plants | General | Varies with oxidative stress | |

| Fungal Cyclopentenones | Endophytic Fungi | Fermentation Broth | Varies by species and culture conditions | [4] |

| Prostaglandins (PGJ2) | Mammals | Inflammatory exudates | Picomolar to nanomolar |

Biosynthesis of Cyclopentenone Derivatives

The biosynthetic pathways leading to cyclopentenone-containing natural products are diverse, reflecting their varied origins.

Jasmonic Acid Biosynthesis in Plants

The biosynthesis of jasmonic acid is a well-characterized pathway that initiates in the chloroplasts and concludes in the peroxisomes. The key enzymatic steps are outlined below.

Fungal Polyketide-Derived Cyclopentenones

Many fungal cyclopentenones are derived from polyketide precursors. The biosynthesis typically involves a polyketide synthase (PKS) that assembles a linear polyketide chain from simple acyl-CoA units. This chain then undergoes a series of modifications, including cyclization and oxidation, catalyzed by tailoring enzymes, to form the final cyclopentenone product. The biosynthesis of terrein, for example, proceeds from a 6-hydroxymellein (B1220941) precursor.[5]

Biological Activities and Signaling Pathways

Naturally occurring cyclopentenones exhibit a broad spectrum of biological activities, many of which are relevant to drug development.

Anti-inflammatory Activity

Cyclopentenone prostaglandins (cyPGs), such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are potent anti-inflammatory agents.[6] A key mechanism of their action is the direct inhibition of the IκB kinase (IKK) complex, which prevents the activation of the pro-inflammatory transcription factor NF-κB.[7][8]

Apoptosis Induction

Certain cyclopentenones, including 15d-PGJ2, can induce apoptosis in various cell types, particularly cancer cells. One of the proposed mechanisms involves the induction of mitochondrial-dependent apoptosis.[9] This pathway is characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[9][10]

Antifungal Activity

Several cyclopentenone derivatives isolated from fungi have demonstrated significant antifungal properties. Their mechanism of action is often multifaceted and can involve the disruption of fungal cell membranes, inhibition of key enzymes, or interference with cellular signaling pathways.

Experimental Protocols

The study of naturally occurring this compound and its derivatives involves a series of established experimental procedures.

Extraction and Isolation

The initial step in studying these compounds is their extraction from the natural source. The choice of method depends on the source material and the chemical properties of the target compounds.

Workflow for Extraction and Isolation:

Detailed Protocol: Solvent Extraction of Fungal Metabolites

A common method for extracting secondary metabolites from fungal cultures is solvent extraction.[11]

-

Culture and Harvest: Grow the fungal strain in a suitable liquid or solid medium until sufficient biomass and/or secondary metabolite production is achieved. Separate the mycelium from the culture broth by filtration.

-

Extraction:

-

Liquid-Liquid Extraction of Filtrate: Extract the culture filtrate partitioning with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Repeat the extraction multiple times to ensure complete recovery.

-

Solid-Liquid Extraction of Mycelium: Dry and grind the mycelial mass. Extract the powdered mycelium by maceration or sonication with a suitable solvent (e.g., methanol, acetone).

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Structure Elucidation

The chemical structure of isolated compounds is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can indicate the presence of conjugated systems.

Bioassays

The biological activity of the isolated compounds is evaluated using various in vitro and in vivo assays.

Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Nitric Oxide Production)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Stimulation: Stimulate the cells with LPS to induce NO production. Include positive (LPS only) and negative (untreated) controls.

-

NO Measurement: After an incubation period, measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).

Protocol: Antifungal Susceptibility Testing (Broth Microdilution Assay - CLSI M27-A2)

This is a standardized method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism.

-

Drug Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no fungus).

-

Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion

The this compound and cyclopentenone motifs are integral components of a wide range of naturally occurring molecules with significant biological activities. Their diverse origins and varied biosynthetic pathways underscore the versatility of nature's synthetic machinery. For researchers in drug development, these compounds represent a promising source of lead structures for the design of novel therapeutics, particularly in the areas of anti-inflammatory and anticancer agents. A thorough understanding of their natural occurrence, biosynthesis, and biological mechanisms, as detailed in this guide, is crucial for unlocking their full therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. New cyclopentenone derivatives from an endophytic Streptomyces sp. isolated from the mangrove plant Aegiceras comiculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclopentenone prostaglandins inhibit cytokine-induced nf-kappab activation and chemokine production by human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 15-Deoxy-Delta(12,14)-prostaglandin J(2) induces mitochondrial-dependent apoptosis through inhibition of PKA/NF-kappaB in renal proximal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Synthesis of 2-Cyclopenten-1-ol: A Journey from Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopenten-1-ol, a five-membered cyclic allylic alcohol, serves as a versatile building block in organic synthesis, particularly in the construction of complex natural products and pharmacologically active molecules. Its strategic placement of a hydroxyl group adjacent to a double bond within a cyclopentane (B165970) ring allows for a variety of chemical transformations, making it a valuable synthon for introducing stereocenters and functional groups. This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis, detailing key experimental protocols and presenting comparative data for various synthetic strategies.

Historical Perspective and Discovery

The precise first synthesis of this compound is not definitively documented in a single landmark publication. Its emergence in the chemical literature is closely tied to the development of methods for the synthesis of its corresponding ketone, 2-cyclopenten-1-one (B42074). Early investigations into the chemistry of five-membered rings laid the groundwork for the eventual preparation of this allylic alcohol.

A notable early disclosure of a direct, albeit low-yielding, synthesis of this compound appeared in a 1971 East German patent. This method involved the rhodium-catalyzed oxidation of cyclopentene (B43876) with t-butyl hydroperoxide, which afforded this compound in a modest 7% yield, alongside 10% of 2-cyclopenten-1-one[1]. This early work highlighted the challenges associated with the direct selective oxidation of cyclopentene to the desired allylic alcohol.

The more prevalent and historically significant route to this compound has been through the reduction of 2-cyclopenten-1-one. The synthesis of this α,β-unsaturated ketone precursor was well-established through methods such as the acid-catalyzed dehydration of cyclopentanediols. A detailed procedure for this conversion was published in Organic Syntheses, providing a reliable source of the starting material for subsequent reduction to the alcohol[2].

Key Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: the reduction of 2-cyclopenten-1-one and, to a lesser extent, the direct functionalization of cyclopentene or its derivatives.

Reduction of 2-Cyclopenten-1-one

The reduction of the carbonyl group of 2-cyclopenten-1-one is the most common and efficient method for preparing this compound. Various reducing agents have been employed, each offering different levels of selectivity and practicality.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this transformation due to its mild nature and high chemoselectivity for reducing aldehydes and ketones in the presence of other functional groups. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

A significant challenge in the reduction of α,β-unsaturated ketones is the potential for 1,4-conjugate addition (Michael addition) of the hydride, leading to the saturation of the double bond. However, with careful control of reaction conditions, 1,2-reduction to the allylic alcohol can be favored.

Experimental Protocol: Sodium Borohydride Reduction of 2-Cyclopenten-1-one

-

Materials: 2-Cyclopenten-1-one, Sodium Borohydride (NaBH₄), Methanol (B129727), Diethyl ether, Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

A solution of 2-cyclopenten-1-one in methanol is cooled to 0 °C in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for a specified time (typically 1-2 hours) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Purification is typically achieved by distillation or column chromatography.

-

To further enhance the selectivity for 1,2-reduction and suppress the competing 1,4-reduction, the Luche reduction was developed by Jean-Louis Luche in 1978. This method employs a combination of sodium borohydride and a lanthanide salt, most commonly cerium(III) chloride (CeCl₃·7H₂O), in an alcohol solvent, typically methanol. The cerium salt is believed to act as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity, thereby favoring the direct attack of the hydride at the carbonyl carbon[3][4][5]. The active reducing agent is thought to be a cerium borohydride species generated in situ[4].

Experimental Protocol: Luche Reduction of 2-Cyclopenten-1-one

-

Materials: 2-Cyclopenten-1-one, Sodium Borohydride (NaBH₄), Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), Methanol, Water, Diethyl ether, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

2-Cyclopenten-1-one and cerium(III) chloride heptahydrate are dissolved in methanol at room temperature.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride is added in small portions to the stirred solution.

-

The reaction is typically rapid and is monitored by TLC.

-

After completion, the reaction is quenched with water.

-

The mixture is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford this compound.

-

For applications in drug development and the synthesis of chiral natural products, the enantioselective synthesis of this compound is of paramount importance. This is typically achieved through the asymmetric reduction of 2-cyclopenten-1-one using chiral catalysts or reagents.

One notable method involves the use of chiral aluminum hydride reagents or BINAP-ruthenium(II)-catalyzed hydrogenation. For instance, Sato et al. reported the asymmetric reduction of 2-cyclopenten-1-one with chiral aluminum hydride reagents, achieving the (S)-enantiomer in 77% yield and 82% enantiomeric excess (ee). Another approach by Kitamura et al. utilized BINAP-ruthenium(II)-catalyzed hydrogenation to obtain the same enantiomer in 50% yield and 79% ee[6].

Table 1: Comparison of Key Reduction Methods for 2-Cyclopenten-1-one

| Method | Reducing Agent/Catalyst | Solvent | Typical Yield (%) | Key Advantages |

| Standard Reduction | NaBH₄ | Methanol | Variable, can have 1,4-addition byproducts | Inexpensive, readily available reagent. |

| Luche Reduction | NaBH₄, CeCl₃·7H₂O | Methanol | High (>95%) | High selectivity for 1,2-reduction, mild conditions.[4][5][7] |

| Asymmetric Reduction | Chiral Al-H Reagents | THF | 77 | Provides enantiomerically enriched product.[6] |

| Asymmetric Hydrogenation | BINAP-Ru(II) | Ethanol | 50 | Catalytic, provides enantiomerically enriched product.[6] |

Direct Synthesis from Cyclopentene Derivatives

While less common, direct routes to this compound from cyclopentene have been explored. These methods typically involve allylic oxidation, which can be challenging to control and often results in a mixture of products.

As mentioned in the historical context, the direct oxidation of cyclopentene to this compound has been reported but with low yields[1]. The reaction often produces the corresponding ketone, 2-cyclopenten-1-one, as a significant byproduct. Achieving high selectivity for the alcohol remains a synthetic challenge.

Logical Workflow of Synthesis

The primary synthetic pathways to this compound can be visualized as a branching workflow, starting from readily available precursors.

Caption: General synthetic routes to this compound.

Detailed Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described.

Diagram 1: Workflow for the Reduction of 2-Cyclopenten-1-one

Caption: Experimental workflow for the synthesis of this compound via reduction.

Conclusion

The synthesis of this compound has evolved from early, low-yielding direct methods to highly efficient and selective reductions of its ketone precursor, 2-cyclopenten-1-one. The development of methods like the Luche reduction has provided chemists with reliable tools for accessing this important building block with high yields and selectivity. Furthermore, the advent of asymmetric reduction techniques has opened the door to the stereocontrolled synthesis of chiral derivatives, which is of critical importance in the fields of medicinal chemistry and natural product synthesis. This guide provides a foundational understanding of the key synthetic approaches to this compound, offering detailed protocols and comparative data to aid researchers in their synthetic endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Luche reduction - Wikipedia [en.wikipedia.org]

- 5. Luche Reduction | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

The Core Reactivity of 2-Cyclopenten-1-ol: An In-depth Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of 2-cyclopenten-1-ol, a versatile building block in organic synthesis. Its unique structure, featuring both an allylic alcohol and a strained five-membered ring, allows for a diverse range of chemical transformations. This document details key reactions, including oxidation, epoxidation, nucleophilic substitution, and rearrangement, with a focus on providing actionable experimental protocols and quantitative data to support synthetic planning and execution.

Oxidation to 2-Cyclopenten-1-one

The oxidation of the allylic alcohol in this compound to the corresponding α,β-unsaturated ketone, 2-cyclopenten-1-one, is a foundational transformation. This enone is a valuable intermediate, notably in the synthesis of prostaglandins (B1171923) and other biologically active molecules.[1] Several methods are effective for this conversion, with the choice of reagent depending on the desired scale, substrate sensitivity, and tolerance of other functional groups.

Pyridinium (B92312) Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a widely used reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2][3] It offers the advantage of mild reaction conditions and high selectivity, minimizing over-oxidation to the carboxylic acid.[2]

Experimental Protocol:

A general procedure for the PCC oxidation of an alcohol is as follows:

-

Suspend pyridinium chlorochromate (1.5 equivalents) and an adsorbent such as Celite or silica (B1680970) gel in a flask containing dichloromethane (B109758) (CH₂Cl₂).[4][5]

-

To this stirred suspension, add a solution of this compound (1.0 equivalent) in CH₂Cl₂ at room temperature.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically takes a few hours.[4]

-

Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.[5][6]

-

Concentrate the filtrate under reduced pressure to yield the crude 2-cyclopenten-1-one, which can be further purified by distillation or column chromatography.

Quantitative Data for PCC Oxidation of Alcohols:

| Oxidizing Agent | Substrate | Product | Yield (%) | Reference(s) |

| Pyridinium Chlorochromate (PCC) | Primary/Secondary Alcohols | Aldehyde/Ketone | High | [3][4][6] |

Swern Oxidation

The Swern oxidation is another mild and efficient method for converting alcohols to aldehydes or ketones, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.[7][8] This method is particularly useful for sensitive substrates due to its low reaction temperatures.[9]

Experimental Protocol:

A typical Swern oxidation procedure involves:

-

In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous CH₂Cl₂ and cool to -78 °C.

-

Slowly add a solution of DMSO (2.2 equivalents) in CH₂Cl₂ to the cooled oxalyl chloride solution.

-

After stirring for a short period, add a solution of this compound (1.0 equivalent) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C.[10]

-

Stir the reaction mixture for approximately 30 minutes, then add triethylamine (B128534) (5.0 equivalents).[11]

-

Allow the reaction to warm to room temperature, then quench with water.

-

Perform a standard aqueous workup, extracting the product with an organic solvent. The organic layers are then dried and concentrated to afford the crude product.[10]

Quantitative Data for Swern Oxidation of Alcohols:

| Oxidizing Agent | Substrate | Product | Yield (%) | Reference(s) |

| DMSO, Oxalyl Chloride, Triethylamine | Primary/Secondary Alcohols | Aldehyde/Ketone | High | [7][8][10] |

Reaction Workflow: Oxidation of this compound

Caption: General workflow for the oxidation of this compound.

Epoxidation of the Alkene

The double bond in this compound can undergo epoxidation to form a valuable epoxy alcohol intermediate. The stereochemical outcome of this reaction can often be directed by the adjacent hydroxyl group.

Diastereoselective Epoxidation with m-CPBA

Meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for the epoxidation of alkenes. In the case of allylic alcohols like this compound, the hydroxyl group can direct the epoxidation to occur on the same face of the double bond, leading to a syn-diastereomer, through hydrogen bonding with the peroxyacid.[12][13]

Experimental Protocol:

A general procedure for m-CPBA epoxidation is as follows:

-

Dissolve this compound (1.0 equivalent) in a chlorinated solvent such as CH₂Cl₂.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA (1.1-1.5 equivalents) in CH₂Cl₂ dropwise to the cooled alcohol solution.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate (B1220275) or sodium bisulfite.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to give the crude epoxy alcohol.

Quantitative Data for m-CPBA Epoxidation of Allylic Alcohols:

| Reagent | Substrate | Diastereoselectivity | Reference(s) |

| m-CPBA | Allylic Alcohols | Generally syn | [12][13] |

Sharpless Asymmetric Epoxidation

For the enantioselective synthesis of epoxy alcohols, the Sharpless asymmetric epoxidation is a powerful tool.[14][15] This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl or diisopropyl tartrate (DET or DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant.[16] The choice of the chiral tartrate enantiomer determines the facial selectivity of the epoxidation.[17]

Experimental Protocol:

A representative procedure for the Sharpless asymmetric epoxidation is:

-

To a solution of titanium(IV) isopropoxide and the appropriate chiral tartrate (e.g., (+)-DET or (-)-DET) in anhydrous CH₂Cl₂ at -20 °C, add a solution of this compound.

-

To this mixture, add a solution of TBHP in CH₂Cl₂ dropwise.

-

Maintain the reaction at -20 °C and monitor by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride (B91410) or a solution of ferrous sulfate.

-

Allow the mixture to warm to room temperature and stir vigorously.

-

Filter the resulting mixture through Celite, and perform an aqueous workup on the filtrate.

-

Dry and concentrate the organic phase to yield the enantioenriched epoxy alcohol.

Quantitative Data for Sharpless Asymmetric Epoxidation:

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference(s) |

| Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | Allylic Alcohols | >90% | [14][16][17] |

Reaction Mechanism: Hydroxyl-Directed Epoxidation

Caption: Directed epoxidation via hydrogen bonding.

Nucleophilic Substitution

The hydroxyl group of this compound can be converted into a good leaving group to facilitate nucleophilic substitution reactions. Due to the allylic nature of the substrate, both S(_N)2 and S(_N)2' pathways are possible.

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a powerful method for the stereochemical inversion of secondary alcohols.[18][19] It proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by a nucleophile in an S(_N)2 fashion.

Experimental Protocol:

A general protocol for the Mitsunobu reaction is:

-

Dissolve this compound (1.0 equivalent), triphenylphosphine (B44618) (PPh₃, 1.5 equivalents), and a suitable nucleophile (e.g., a carboxylic acid, 1.5 equivalents) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).[19]

-

Cool the mixture to 0 °C.

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.[18]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the product with inverted stereochemistry.

Quantitative Data for Mitsunobu Reaction of Alcohols:

| Reagents | Substrate | Product Stereochemistry | Yield (%) | Reference(s) |

| PPh₃, DEAD/DIAD, Nucleophile | Secondary Alcohols | Inversion | High | [18][19][20] |

Reaction Mechanism: Mitsunobu Reaction

Caption: Simplified mechanism of the Mitsunobu reaction.

Piancatelli Rearrangement

While not a direct reaction of this compound itself, the Piancatelli rearrangement is a crucial related transformation for the synthesis of highly functionalized 4-hydroxycyclopentenones.[21][22] This acid-catalyzed reaction proceeds from 2-furylcarbinols, which can be considered derivatives of this compound.[1]

The reaction involves the acid-catalyzed opening of the furan (B31954) ring to form a pentadienyl cation, which then undergoes a 4π-electrocyclization to furnish the cyclopentenone ring.[21] The reaction generally proceeds with high trans-diastereoselectivity.[1]

Experimental Protocol:

A general procedure for the Piancatelli rearrangement is as follows:

-

Dissolve the 2-furylcarbinol in a suitable solvent system, often a mixture of an organic solvent and water (e.g., acetone/water or THF/water).[1]

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, scandium(III) triflate).

-

Heat the reaction mixture to a temperature typically ranging from room temperature to reflux, and monitor by TLC.

-

Upon completion, neutralize the acid and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Piancatelli Rearrangement:

| Catalyst | Substrate | Product | Diastereoselectivity | Yield (%) | Reference(s) |

| Acid (Brønsted or Lewis) | 2-Furylcarbinols | 4-Hydroxycyclopentenones | High (trans) | Good to Excellent | [1][21][23][24] |

Reaction Mechanism: Piancatelli Rearrangement

Caption: Key steps in the Piancatelli rearrangement.

Conclusion

This compound is a versatile and valuable starting material in organic synthesis. Its ability to undergo a range of transformations, including oxidation, epoxidation, and nucleophilic substitution, provides access to a variety of important cyclopentanoid building blocks. The related Piancatelli rearrangement further expands the synthetic utility of this structural motif. The experimental protocols and data presented in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of complex molecules for research and drug development.

References

- 1. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 15. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]

- 16. dalalinstitute.com [dalalinstitute.com]

- 17. Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]

- 22. organicreactions.org [organicreactions.org]

- 23. The Piancatelli rearrangement of non-symmetrical furan-2,5-dicarbinols for the synthesis of highly functionalized cyclopentenones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Cyclopenten-1-OL: Synonyms, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclopenten-1-OL, a versatile cyclic alcohol and a valuable building block in organic synthesis. The document details its various synonyms and identifiers, summarizes its physicochemical properties, and presents a detailed experimental protocol for its enantioselective synthesis. While this compound is a precursor in the synthesis of complex molecules, its direct biological activities are not extensively documented. Therefore, this guide also briefly discusses the biological significance of its oxidized counterpart, 2-cyclopenten-1-one, and related cyclopentenone-containing compounds to provide a broader context for its utility in drug development.

Chemical Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and databases. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.

| Identifier Type | Identifier |

| IUPAC Name | cyclopent-2-en-1-ol[1] |

| CAS Number | 3212-60-0 (racemic)[1][2][3] |

| 6426-28-4 ((S)-enantiomer)[4] | |

| 62894-08-0 (deprecated)[1] | |

| Molecular Formula | C₅H₈O[2] |

| Synonyms | 1-Cyclopenten-3-ol[2] |

| 2-Cyclopentenol[2] | |

| 3-Hydroxycyclopentene[2] | |

| Cyclopent-2-enol[1] | |

| NSC 2499[3] | |

| EC Number | 221-725-0[3][5] |

| InChI | InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1,3,5-6H,2,4H2[1][2] |

| InChIKey | PSBABBDEUFNFKJ-UHFFFAOYSA-N[1][2][5] |

| SMILES | C1CC(C=C1)O[1] |

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic properties of this compound, providing essential data for its handling, characterization, and use in experimental settings.